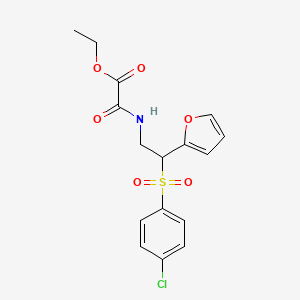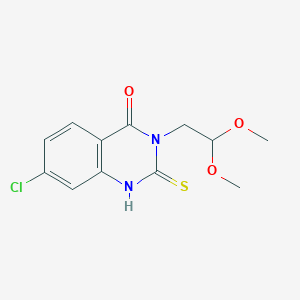
7-chloro-3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 1994 by Pfizer as a potential cancer therapeutic agent.
Mechanism Of Action
7-chloro-3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one acts as a competitive inhibitor of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR, 7-chloro-3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 7-chloro-3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of vascular disease. Additionally, 7-chloro-3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been shown to inhibit the growth of bacteria, suggesting potential use as an antibacterial agent.
Advantages And Limitations For Lab Experiments
One advantage of 7-chloro-3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one as a research tool is its specificity for EGFR, which allows for the study of EGFR signaling pathways without the confounding effects of other tyrosine kinases. However, its potency and specificity may also limit its use in certain experiments, as high concentrations of 7-chloro-3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may be required to achieve complete inhibition of EGFR.
Future Directions
There are several potential future directions for research on 7-chloro-3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. One area of interest is the development of more potent and selective inhibitors of EGFR, which may have improved therapeutic efficacy and fewer side effects. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-cancer and other effects of 7-chloro-3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, which may inform the development of new cancer therapies and other treatments.
Synthesis Methods
The synthesis of 7-chloro-3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves several steps, starting with the condensation of 2-chloro-4-nitroaniline with ethyl acetoacetate to form 2-chloro-4-nitrophenylacetoacetate. This intermediate is then reduced with sodium dithionite to form 2-chloro-4-aminophenylacetoacetate, which is cyclized with thiourea to form 7-chloro-3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Scientific Research Applications
7-chloro-3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, 7-chloro-3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been shown to enhance the effects of radiation therapy and chemotherapy in cancer cells.
properties
IUPAC Name |
7-chloro-3-(2,2-dimethoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-17-10(18-2)6-15-11(16)8-4-3-7(13)5-9(8)14-12(15)19/h3-5,10H,6H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWXGJXPPWCWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(2,2-dimethoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


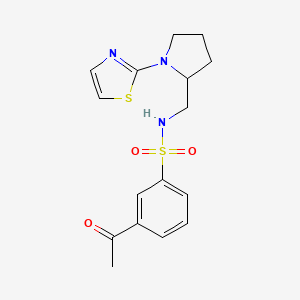
![(1R,5S,6R)-6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride](/img/structure/B2853230.png)

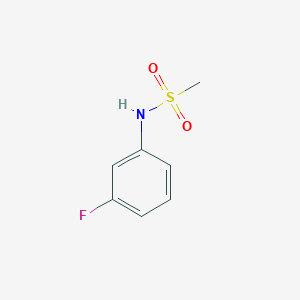

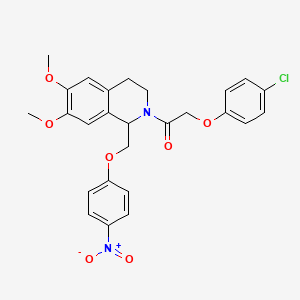
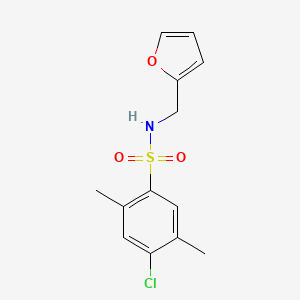


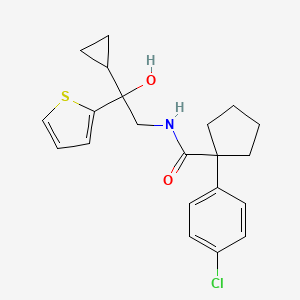
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2853246.png)
![2-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2853247.png)
